molecular formula C7H8LiNO3S B2742602 Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate CAS No. 2230803-59-3

Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate

Cat. No.: B2742602
CAS No.: 2230803-59-3
M. Wt: 193.15
InChI Key: LDGDQMBPYMFJPK-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 193.15 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a methyl group, as well as a sulfinate group bonded to lithium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate typically involves the reaction of 6-methoxy-5-methylpyridine-3-sulfonic acid with lithium hydroxide. The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction involving the same reagents but in optimized conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form the corresponding sulfonic acid derivative.

  • Reduction: Reduction reactions can yield the corresponding amine derivative.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

  • Industry: It is used in the development of new materials and in the manufacturing of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate is unique due to its specific structural features and reactivity. Similar compounds include other lithium salts of pyridine derivatives, such as lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate and lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate. These compounds differ in the position of the methoxy and methyl groups on the pyridine ring, which can affect their chemical properties and biological activities.

Biological Activity

Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in the context of neurological disorders and antimicrobial properties, are under investigation. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has a unique structure that combines lithium ions with a pyridine-derived sulfinate group. The chemical formula can be represented as C7H9NO2SC_7H_9NO_2S. The presence of the methoxy and methyl groups on the pyridine ring is believed to influence its biological interactions.

The mechanism of action for lithium compounds generally involves modulation of neurotransmitter systems, particularly through interactions with sodium channels and other ion channels. Research indicates that lithium can substitute for sodium in certain biological processes, affecting neuronal excitability and neurotransmitter release .

Key Mechanisms:

  • Neurotransmitter Modulation : Lithium ions may enhance serotonin signaling, which is crucial for mood stabilization.
  • Ion Channel Interaction : Studies have shown that lithium can permeate voltage-dependent sodium channels similarly to sodium ions .
  • Enzyme Activity Modulation : Lithium may influence various enzyme activities, potentially affecting metabolic pathways related to mood disorders.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study evaluated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, demonstrating notable antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 16 µg/mL to >200 µg/mL .

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus≤0.25 - >200Moderate to good
Escherichia coli>32No activity
Klebsiella pneumoniae>32No activity

2. Neuroprotective Effects

Lithium compounds are well-known for their neuroprotective effects, particularly in bipolar disorder and depression management. The compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in treating mood disorders .

Case Study 1: Lithium and Neurotransmitter Dynamics

In a controlled study involving neuroblastoma X glioma hybrid cells, researchers observed that lithium could effectively replace sodium in generating action potentials. This finding highlights lithium's role in modulating neuronal activity, which is essential for understanding its therapeutic effects in psychiatric disorders .

Case Study 2: Antimicrobial Screening

A recent screening of various lithium compounds revealed that this compound showed significant activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). This underscores the potential for developing new antimicrobial agents based on lithium derivatives .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other lithium salts:

Compound Primary Use Unique Features
Lithium CarbonateBipolar disorder treatmentTraditional salt with well-documented efficacy
Lithium OrotateDietary supplementClaims of mood stabilization
Lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinatePotential neuroprotective agentSimilar structural features but different biological profiles

Properties

IUPAC Name

lithium;6-methoxy-5-methylpyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Li/c1-5-3-6(12(9)10)4-8-7(5)11-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGDQMBPYMFJPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=CN=C1OC)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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